

Glycine6 Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Gly6 hydrochloride**

Cat. No.: **B12414846**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and structure of Glycine6 (Gly6) hydrochloride, also known as hexaglycine hydrochloride. This linear oligopeptide, composed of six glycine units, serves as a valuable tool in various research applications, particularly as a peptide substrate for specific enzymes.

Core Chemical and Physical Properties

Gly6 hydrochloride is the hydrochloride salt of hexaglycine. The addition of hydrochloric acid to the parent hexaglycine molecule increases its polarity and aqueous solubility. Key quantitative data for **Gly6 hydrochloride** and its parent molecule are summarized below.

Property	Value	Source
Synonyms	Hexaglycine hydrochloride, Gly-Gly-Gly-Gly-Gly-OH HCl	[1] [2]
Molecular Formula	C ₁₂ H ₂₁ ClN ₆ O ₇	[2]
Molecular Weight	396.79 g/mol	[2]
CAS Number	71176-49-3	[2]
Appearance	White to off-white crystalline solid (inferred from glycine hydrochloride)	
Solubility	Highly soluble in water (inferred from glycine hydrochloride's solubility of 500 mg/mL)	
Melting Point	Not specified; for reference, glycine hydrochloride melts at 175-180°C	
pKa	Not specified; for reference, the pKa values for the α-carboxyl and α-amino groups of glycine are approximately 2.34 and 9.60, respectively.	

Chemical Structure

Gly6 hydrochloride consists of six glycine monomers linked by peptide bonds in a linear fashion. The hydrochloride salt is formed by the protonation of the N-terminal amino group by hydrochloric acid.

IUPAC Name: 2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid;hydrochloride

Below is a 2D representation of the chemical structure of the parent hexaglycine molecule.

 [Hexaglycine 2D Structure](#)

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and characterization of **Gly6 hydrochloride** are not readily available in the public domain, the following sections outline general methodologies based on standard peptide chemistry and analytical techniques for related compounds.

Synthesis of Gly6 Hydrochloride

A plausible laboratory-scale synthesis of **Gly6 hydrochloride** would involve the solid-phase or solution-phase synthesis of the hexaglycine peptide, followed by purification and salt formation.

1. Solid-Phase Peptide Synthesis (SPPS) of Hexaglycine:

- Resin and Amino Acid Preparation: A suitable resin (e.g., Wang or Rink amide resin) is used as the solid support. The first glycine residue is attached to the resin. Subsequent glycine residues are protected with an Fmoc (9-fluorenylmethyloxycarbonyl) group on the amine and are activated for coupling.
- Iterative Coupling and Deprotection: The synthesis proceeds through iterative cycles of deprotection of the N-terminal Fmoc group (typically with piperidine) and coupling of the next Fmoc-protected glycine.
- Cleavage and Deprotection: Once the hexapeptide is assembled on the resin, it is cleaved from the solid support and all protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
- Purification: The crude hexaglycine peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

2. Formation of the Hydrochloride Salt:

- The purified hexaglycine is dissolved in a minimal amount of deionized water.

- A stoichiometric amount of 1 M hydrochloric acid is added to the solution.
- The solution is then lyophilized to obtain the **Gly6 hydrochloride** as a solid powder.

Characterization of Gly6 Hydrochloride

The identity and purity of synthesized **Gly6 hydrochloride** would be confirmed using a combination of analytical techniques.

1. Mass Spectrometry:

- Method: Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the hexaglycine cation.
- Expected Result: A prominent peak corresponding to the $[M+H]^+$ ion of hexaglycine at m/z 361.15.

2. High-Performance Liquid Chromatography (HPLC):

- Method: An analytical RP-HPLC method, similar to that used for other short peptides, would be employed to assess the purity of the final product. A C18 column with a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid is a common mobile phase system.
- Expected Result: A single major peak in the chromatogram, indicating a high degree of purity.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Method: 1H and ^{13}C NMR spectroscopy in a suitable solvent (e.g., D₂O or DMSO-d₆) would be used to confirm the chemical structure.
- Expected Result: The spectra would show characteristic peaks for the glycine methylene protons and carbonyl carbons, with chemical shifts consistent with a peptide structure.

4. X-ray Diffraction (for crystalline solid):

- Method: Powder X-ray Diffraction (PXRD) can be used to characterize the crystalline form of the solid product.

- Expected Result: A unique diffraction pattern that can serve as a fingerprint for this specific salt form.

Logical Workflow and Diagrams

The following diagrams illustrate the logical workflow for the synthesis and characterization of **Gly6 hydrochloride**.

[Click to download full resolution via product page](#)

Figure 1: General workflow for the synthesis and characterization of **Gly6 hydrochloride**.

The use of **Gly6 hydrochloride** as a substrate in an enzymatic assay follows a standard biochemical workflow.

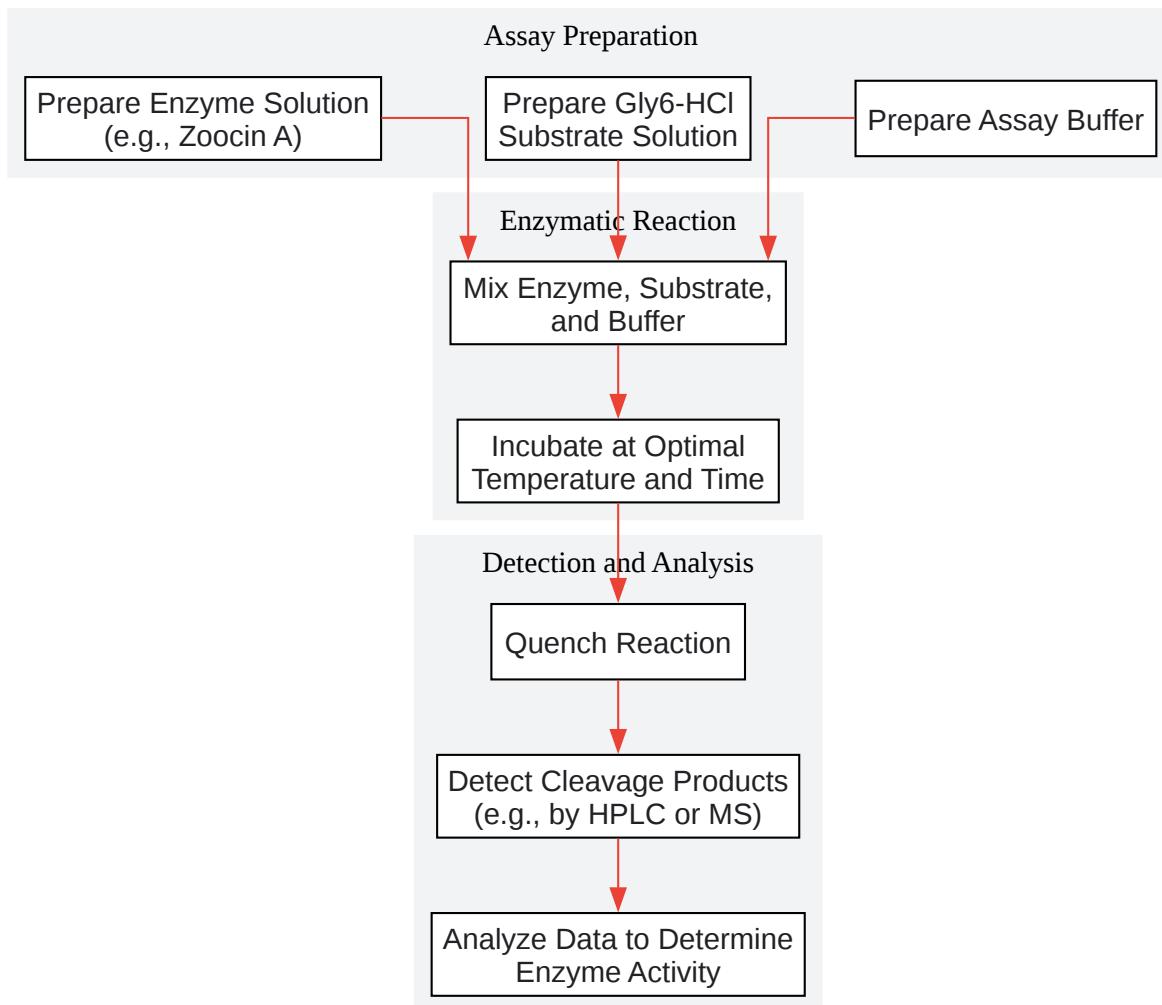

[Click to download full resolution via product page](#)

Figure 2: Workflow for an enzymatic assay using **Gly6 hydrochloride** as a substrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hexaglycine | C12H20N6O7 | CID 138069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gly6 hydrochloride | TargetMol [targetmol.com]
- To cite this document: BenchChem. [Glycine6 Hydrochloride: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12414846#gly6-hydrochloride-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com